molecular formula C3H7N5 B3058017 1H-1,2,4-Triazole-3,5-diamine, N-methyl- CAS No. 87253-82-5

1H-1,2,4-Triazole-3,5-diamine, N-methyl-

Cat. No.: B3058017
CAS No.: 87253-82-5
M. Wt: 113.12 g/mol
InChI Key: IDPVERHXDUGTRN-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3,5-diamine, N-methyl-: is a derivative of the triazole family, characterized by its unique structure that includes a triazole ring substituted with amino groups at positions 3 and 5, and a methyl group at the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3,5-diamine, N-methyl- can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with formamide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes rigorous purification steps to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-3,5-diamine, N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-1,2,4-Triazole-3,5-diamine, N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as an inhibitor of DNA synthesis, making it useful in studying cellular processes.

    Medicine: Investigated for its potential as an antitumor agent in the treatment of epigenetically-based diseases.

    Industry: Serves as a corrosion inhibitor for metals like copper.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3,5-diamine, N-methyl- involves its interaction with specific molecular targets. In biological systems, it inhibits DNA synthesis by interfering with the activity of enzymes involved in nucleotide formation. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

  • 1H-1,2,4-Triazole-3,5-diamine
  • 3-Amino-1,2,4-triazole
  • 5-Aminotetrazole monohydrate
  • 2-Amino-4-hydroxy-6-methylpyrimidine

Comparison: 1H-1,2,4-Triazole-3,5-diamine, N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it exhibits higher stability and specific inhibitory effects on DNA synthesis, making it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

3-N-methyl-1H-1,2,4-triazole-3,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-5-3-6-2(4)7-8-3/h1H3,(H4,4,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPVERHXDUGTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516151
Record name N~3~-Methyl-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87253-82-5
Record name N~3~-Methyl-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-N-methyl-1H-1,2,4-triazole-3,5-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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